molecular formula C9H9O2- B1239345 2,5-Dimethylbenzoate

2,5-Dimethylbenzoate

Cat. No.: B1239345
M. Wt: 149.17 g/mol
InChI Key: XZRHNAFEYMSXRG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethylbenzoate is an aromatic ester derived from 2,5-dimethylbenzoic acid. Its synthesis involves catalytic methods and optimized reaction conditions to address challenges such as catalyst stability and byproduct formation . The ester form is structurally characterized by methyl groups at the 2- and 5-positions of the benzene ring, influencing its electronic and steric properties.

Properties

Molecular Formula

C9H9O2-

Molecular Weight

149.17 g/mol

IUPAC Name

2,5-dimethylbenzoate

InChI

InChI=1S/C9H10O2/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5H,1-2H3,(H,10,11)/p-1

InChI Key

XZRHNAFEYMSXRG-UHFFFAOYSA-M

SMILES

CC1=CC(=C(C=C1)C)C(=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,4-Dimethylbenzoate (3,4-DMB)

3,4-Dimethylbenzoate is utilized as a carbon source by specific bacterial strains (e.g., Pseudomonas sp. EB62), though its biodegradability is less prevalent compared to 4-ethylbenzoate (4-EB) in microbial studies . The ortho-methyl substitution (3,4 positions) may hinder enzymatic degradation pathways, reducing its metabolic utility in environmental systems.

Methyl 3,5-Dimethylbenzoate

This isomer features symmetrical meta-methyl groups (3,5 positions). Key properties include:

  • Melting Point : 31–33°C
  • Boiling Point : 239–240°C
  • Density : 1.027 g/cm³
    Its symmetrical structure enhances coordination chemistry applications, such as forming europium complexes with pinacolyl methylphosphonate ligands . It also serves as a precursor to methyl-3,5-divinylbenzoate, highlighting its versatility in organic synthesis .

Methyl 2,5-Dimethoxybenzoate

Replacing methyl groups with methoxy substituents increases electron-donating effects, altering solubility and reactivity. It is supplied as a 10 mM solution and stored at 2–8°C, suggesting sensitivity to thermal degradation . Methoxy groups enhance polarity, making it suitable for research requiring polar intermediates.

Methyl 2,5-Dihydroxybenzoate

Its reactivity is influenced by phenolic hydroxyl groups, which may participate in redox reactions or hydrogen bonding.

Ethyl 2,5-Diaminobenzoate

Amino groups at the 2- and 5-positions provide sites for hydrogen bonding and further functionalization.

Comparative Data Table

Compound Substituents Melting Point (°C) Boiling Point (°C) Key Applications References
2,5-Dimethylbenzoate 2-CH₃, 5-CH₃ N/A N/A Ligand, synthetic precursor
3,4-Dimethylbenzoate 3-CH₃, 4-CH₃ N/A N/A Bacterial carbon source
Methyl 3,5-dimethylbenzoate 3-CH₃, 5-CH₃ 31–33 239–240 Europium ligands, divinylbenzoate precursor
Methyl 2,5-dimethoxybenzoate 2-OCH₃, 5-OCH₃ N/A N/A Polar solvent-compatible research reagent
Methyl 2,5-dihydroxybenzoate 2-OH, 5-OH N/A N/A Chelating agent (restricted use)
Ethyl 2,5-diaminobenzoate 2-NH₂, 5-NH₂ N/A N/A Pharmaceutical intermediate

Key Research Findings

  • Biodegradability : Substituent position (e.g., 3,4 vs. 2,5) significantly impacts microbial degradation efficiency .
  • Synthetic Challenges: this compound synthesis requires precise catalyst control to minimize byproducts, a hurdle less pronounced in other isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dimethylbenzoate
Reactant of Route 2
2,5-Dimethylbenzoate

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